molecular formula C21H16O4 B14618001 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate CAS No. 60615-35-2

1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate

Cat. No.: B14618001
CAS No.: 60615-35-2
M. Wt: 332.3 g/mol
InChI Key: BWAJVMIZXLGWDC-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, a dioxo group, and a phenylpropan-2-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate typically involves the condensation of naphthalene derivatives with appropriate acylating agents. One common method involves the reaction of naphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired acetate ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and naphthalene derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

60615-35-2

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

(1-naphthalen-2-yl-1,3-dioxo-3-phenylpropan-2-yl) acetate

InChI

InChI=1S/C21H16O4/c1-14(22)25-21(19(23)16-8-3-2-4-9-16)20(24)18-12-11-15-7-5-6-10-17(15)13-18/h2-13,21H,1H3

InChI Key

BWAJVMIZXLGWDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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